molecular formula C6H9N3O B15056420 3-Methoxypyridine-2,5-diamine

3-Methoxypyridine-2,5-diamine

Cat. No.: B15056420
M. Wt: 139.16 g/mol
InChI Key: HBSBEOPIISHIRX-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2,5-diamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring with methoxy and diamine groups attached at the 3rd and 2nd, 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyridine-2,5-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloropyridine with methanol to introduce the methoxy group. The diamine groups can be introduced through subsequent reactions involving amination.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like peroxodisulphate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methoxy and diamine groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Peroxodisulphate in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-Methoxypyridine-2,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methoxypyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The methoxy and diamine groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypyridine: Similar structure but lacks the diamine groups.

    2,5-Diaminopyridine: Similar structure but lacks the methoxy group.

    3-Chloropyridine: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

3-Methoxypyridine-2,5-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-methoxypyridine-2,5-diamine

InChI

InChI=1S/C6H9N3O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,7H2,1H3,(H2,8,9)

InChI Key

HBSBEOPIISHIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)N)N

Origin of Product

United States

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